(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC14784250
Molecular Formula: C21H22FN3O2
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22FN3O2 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | (5-fluoro-1-methylindol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H22FN3O2/c1-23-19-7-6-16(22)12-15(19)13-20(23)21(26)25-10-8-24(9-11-25)17-4-3-5-18(14-17)27-2/h3-7,12-14H,8-11H2,1-2H3 |
| Standard InChI Key | RLWPSPFNGBNSTK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (5-fluoro-1-methylindol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone, reflects its dual-component structure:
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Indole moiety: A bicyclic aromatic system substituted with a fluorine atom at position 5 and a methyl group at position 1.
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Piperazine moiety: A six-membered diamine ring attached to a 3-methoxyphenyl group at position 4.
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Ketone bridge: A carbonyl group (-C=O) connecting the indole and piperazine units.
The fluorine atom enhances lipophilicity and metabolic stability, while the methoxyphenyl group may influence receptor binding affinity .
Molecular Formula and Weight
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| SMILES Notation | CN1C2=C(C=C(C=C2)F)C(=C1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
| Topological Polar Surface Area | 54.8 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The absence of hydrogen bond donors and moderate polar surface area suggest potential blood-brain barrier permeability .
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step organic reactions:
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Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis to construct the 5-fluoro-1-methylindole scaffold.
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Piperazine Functionalization: Introduction of the 3-methoxyphenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amination.
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Coupling Reaction: Amide bond formation between the indole and piperazine moieties using carbodiimide-based coupling agents.
Reaction conditions (e.g., temperature, catalysts) critically impact yield and purity. For instance, palladium catalysts may facilitate cross-coupling steps, while inert atmospheres prevent oxidation.
Reactivity Profile
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Electrophilic Substitution: The indole’s electron-rich C3 position is susceptible to electrophilic attack.
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Nucleophilic Acyl Substitution: The ketone bridge may undergo substitution with amines or alcohols.
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Piperazine Ring Opening: Under acidic conditions, the piperazine ring can protonate, altering conformational stability.
Comparative Analysis with Structural Analogs
Table 2: Comparison of Indole-Piperazine Hybrids
| Compound Name | Structural Variation | Notable Activities |
|---|---|---|
| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone | Methoxy at phenyl para position | Antidepressant (5-HT agonist) |
| 5-Fluoroindole | No piperazine moiety | Antitumor, antimicrobial |
| 1-Methylindole | No fluorine or piperazine | Neuroprotective |
The 3-methoxyphenyl substitution in the target compound may enhance receptor selectivity compared to para-substituted analogs.
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